

quantitative comparison of different methods for N6-Methyl-L-lysine detection

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Compound of Interest

Compound Name: N6-Methyl-L-lysine

Cat. No.: B074167

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A Researcher's Guide to Quantitative N6-Methyl-L-lysine Detection Methods

For researchers, scientists, and drug development professionals, the accurate quantification of **N6-Methyl-L-lysine** (Kme) is crucial for understanding its role in a myriad of cellular processes and its implications in disease. This guide provides a comprehensive comparison of key methodologies for the detection and quantification of this important post-translational modification.

This document outlines the performance of various techniques, supported by experimental data, to assist in selecting the most appropriate method for your research needs. Detailed experimental protocols for the principal methods are provided, alongside visual representations of relevant signaling pathways and experimental workflows.

Quantitative Performance Comparison

The selection of an appropriate detection method hinges on factors such as sensitivity, specificity, throughput, and the nature of the biological sample. Below is a summary of the quantitative performance of commonly employed techniques for **N6-Methyl-L-lysine** detection.

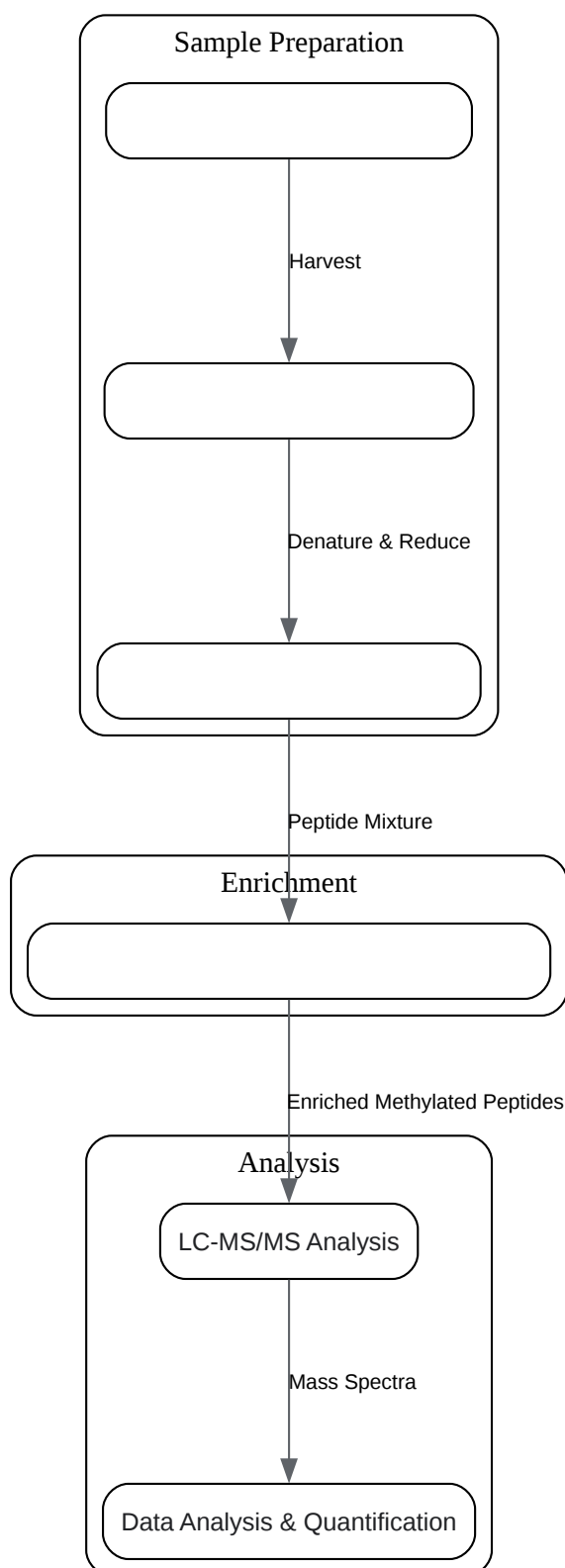
Method	Principle	Sample Type	Throughput	Sensitivity	Specificity	Quantitative Capability
LC-MS/MS	Mass-to-charge ratio	Cell lysates, tissues, biofluids	Medium-High	High	High	Absolute & Relative
ELISA	Antibody-antigen interaction	Cell lysates, biofluids	High	Medium-High	Medium-High	Relative
Western Blot	Antibody-antigen interaction	Cell lysates, tissues	Low-Medium	Medium	Medium	Semi-Quantitative/Relative
Dot Blot	Antibody-antigen interaction	Purified proteins, cell lysates	High	Low-Medium	Low-Medium	Semi-Quantitative

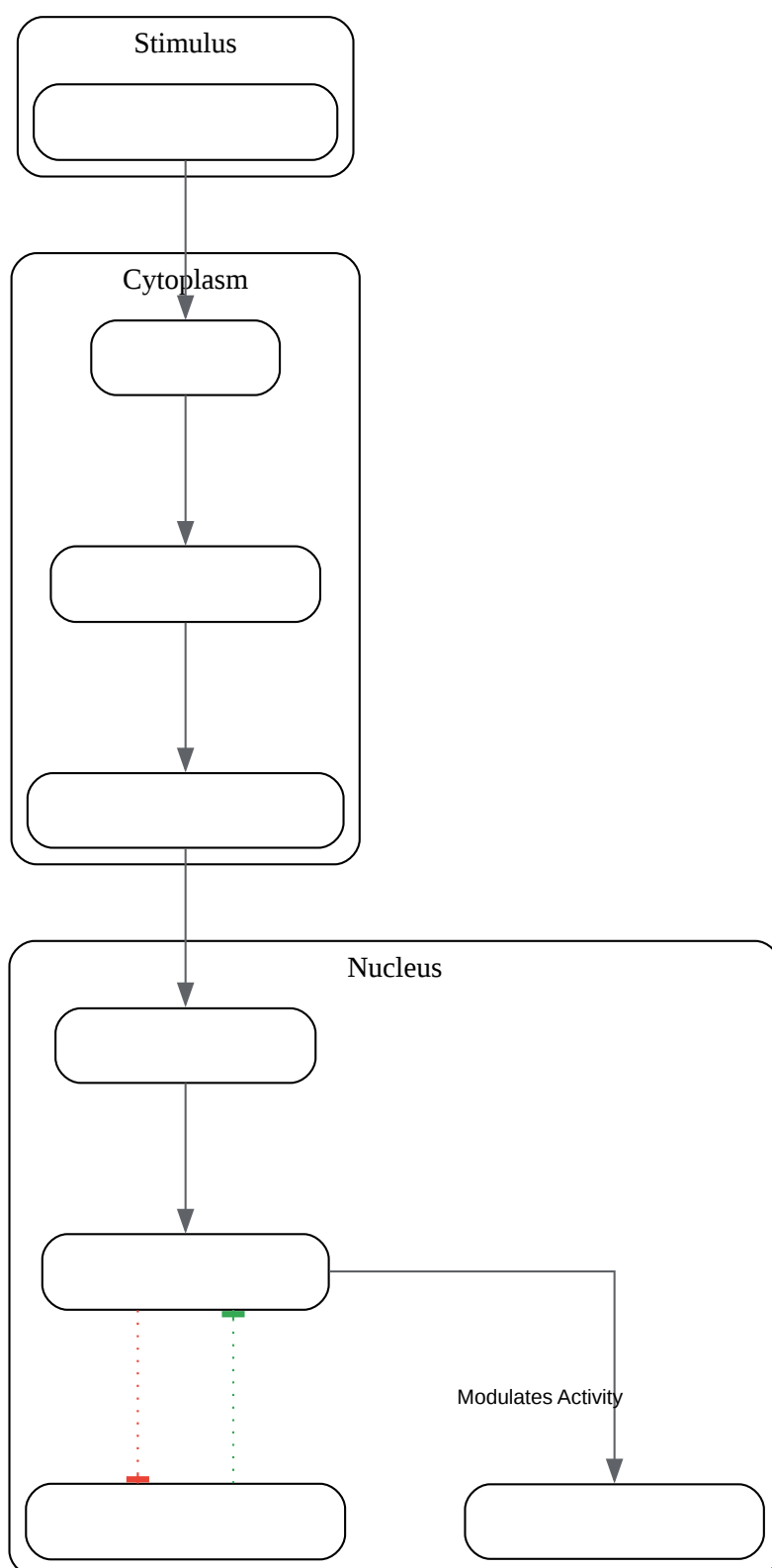
In-Depth Look at Detection Methodologies

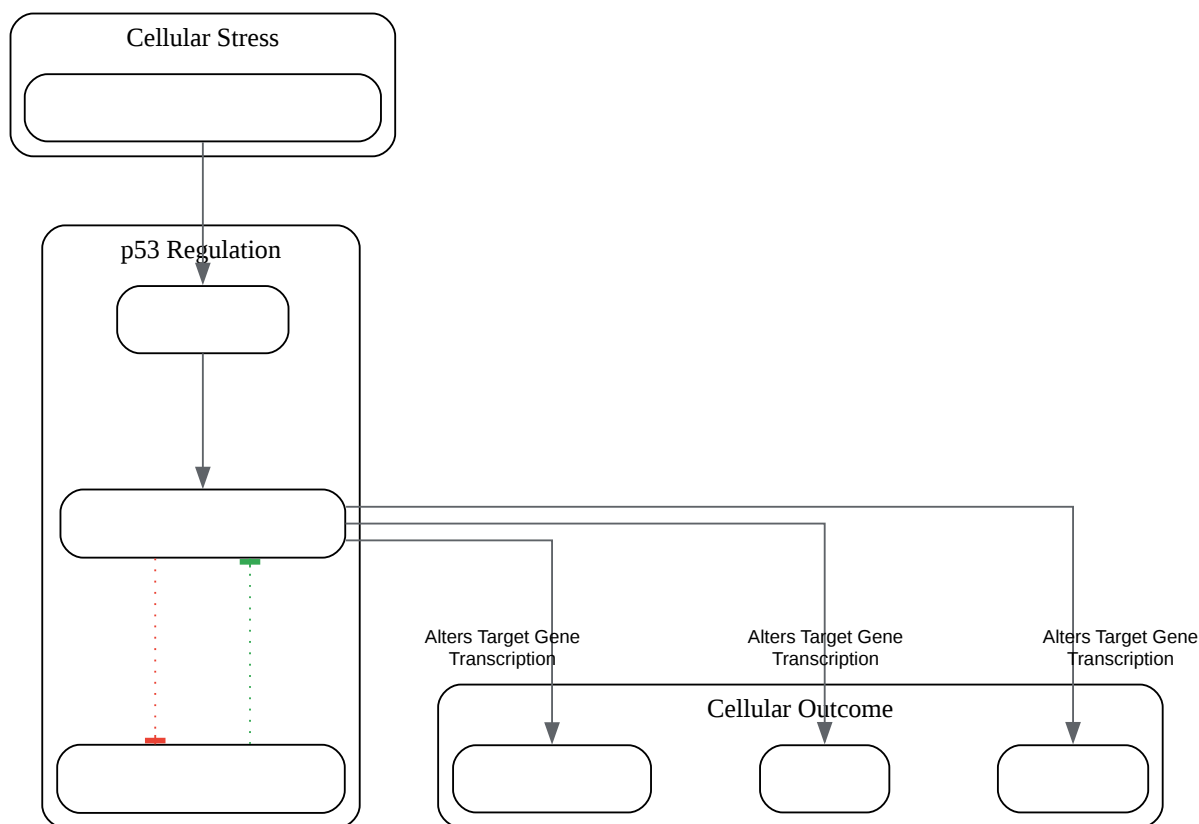
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry stands as the gold standard for the identification and quantification of post-translational modifications, including **N6-Methyl-L-lysine**. Its high sensitivity and specificity allow for the precise measurement of methylation levels in complex biological samples. Techniques such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) can be integrated for accurate relative quantification between different experimental conditions.

Experimental Workflow for LC-MS/MS-based **N6-Methyl-L-lysine** Quantification







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